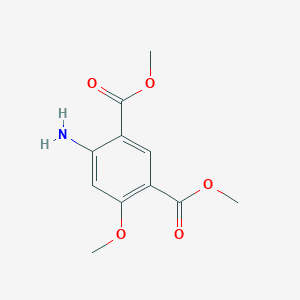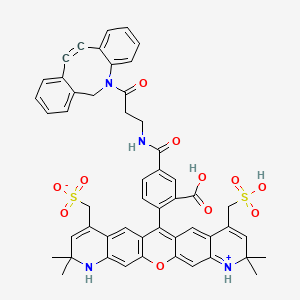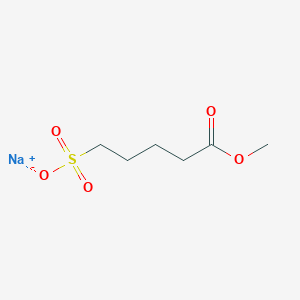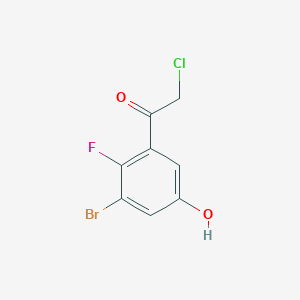
Dimethyl 4-amino-6-methoxyisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4-amino-6-methoxyisophthalate is an organic compound with the molecular formula C11H13NO5 It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-amino-6-methoxyisophthalate typically involves multiple steps. One common method starts with the nitration of dimethyl isophthalate to introduce a nitro group at the desired position. This is followed by a reduction reaction to convert the nitro group to an amino group. The methoxy group can be introduced through a methoxylation reaction using methanol and sodium hydroxide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of catalysts to improve reaction efficiency and yield. The process is designed to minimize waste and reduce the environmental impact of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 4-amino-6-methoxyisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 4-amino-6-methoxyisophthalate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 4-amino-6-methoxyisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 4-methoxyisophthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 4-aminoisophthalate: Lacks the methoxy group, affecting its hydrophobic interactions.
Dimethyl 4-hydroxyisophthalate: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties and reactivity.
Uniqueness
Dimethyl 4-amino-6-methoxyisophthalate is unique due to the presence of both amino and methoxy groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13NO5 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
dimethyl 4-amino-6-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-15-9-5-8(12)6(10(13)16-2)4-7(9)11(14)17-3/h4-5H,12H2,1-3H3 |
Clé InChI |
ANVWKKVXSIOONF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)N)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)


![[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)





